molecular formula C18H16ClNO4S B2624074 (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 1164467-14-4

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No. B2624074
CAS RN: 1164467-14-4
M. Wt: 377.84
InChI Key: YWPHLHGEWSHSEU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate exhibits a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of certain signaling pathways within cells. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate in lab experiments include its potent inhibitory activity against a range of enzymes and signaling pathways, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, the limitations of this compound include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research into (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate. These include:
1. Further investigation into the mechanism of action of this compound, including its effects on specific enzymes and signaling pathways.
2. Development of new cancer treatments based on the inhibitory activity of this compound against certain cancer cell lines.
3. Investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Development of new drugs based on the structure of this compound, with potential applications in a range of therapeutic areas.
5. Investigation of the potential side effects and toxicity of this compound, in order to better understand its safety profile and potential clinical applications.

Synthesis Methods

The synthesis of (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate involves the reaction of 4-chloro-2-nitrophenyl morpholine-4-carboxylate with thiophene-2-carbaldehyde in the presence of a catalyst such as piperidine. The resulting product is then reduced using sodium borohydride to yield the final compound.

Scientific Research Applications

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound exhibits potent inhibitory activity against certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHLHGEWSHSEU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

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